N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15335859
InChI: InChI=1S/C18H20N4O2/c1-24-13-7-10-19-17(23)16-14-20-22(15-8-3-2-4-9-15)18(16)21-11-5-6-12-21/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H,19,23)
SMILES:
Molecular Formula: C18H20N4O2
Molecular Weight: 324.4 g/mol

N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15335859

Molecular Formula: C18H20N4O2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
IUPAC Name N-(3-methoxypropyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Standard InChI InChI=1S/C18H20N4O2/c1-24-13-7-10-19-17(23)16-14-20-22(15-8-3-2-4-9-15)18(16)21-11-5-6-12-21/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H,19,23)
Standard InChI Key QJCFCFFVSFDHFO-UHFFFAOYSA-N
Canonical SMILES COCCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

N-(3-Methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide features a pyrazole ring substituted at the 1-position with a phenyl group, at the 5-position with a pyrrole moiety, and at the 4-position with a carboxamide group linked to a 3-methoxypropyl chain (Figure 1) . Key identifiers include:

PropertyValueSource
CAS Number1015878-50-8
IUPAC NameN-(3-methoxypropyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Molecular FormulaC18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2
Molecular Weight324.4 g/mol
SMILESCOCCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3

The 3D conformation reveals a planar pyrazole core with the phenyl and pyrrole groups oriented orthogonally, potentially influencing binding interactions .

Spectroscopic Characterization

Infrared (IR) spectroscopy identifies characteristic peaks for the carboxamide group (1670 cm1^{-1}), aromatic C-H stretching (3103 cm1^{-1}), and methoxy C-O bonds (1100–1250 cm1^{-1}). Nuclear magnetic resonance (NMR) data confirm the methoxypropyl chain (δ 3.70 ppm for OCH3_3) and pyrrole protons (δ 6.60–8.15 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis begins with the formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or ketoesters. Subsequent functionalization steps include:

  • Phenyl Group Introduction: Ullmann coupling or Suzuki-Miyaura cross-coupling to attach the phenyl group at the 1-position.

  • Pyrrole Substitution: Nucleophilic aromatic substitution or palladium-catalyzed coupling to install the pyrrole moiety at the 5-position.

  • Carboxamide Formation: Reaction of the pyrazole-4-carboxylic acid intermediate with 3-methoxypropylamine using carbodiimide coupling agents .

Pharmacological Properties

Anticancer Activity

In vitro studies demonstrate dose-dependent inhibition of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50_{50} values ranging from 12–25 μM. Mechanistically, the compound induces apoptosis via caspase-3 activation and downregulates survivin expression.

Anti-Inflammatory Effects

In murine models of collagen-induced arthritis, the compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 40–60% at 10 mg/kg doses. This activity is attributed to suppression of NF-κB signaling.

Mechanism of Action

Signaling Pathway Modulation

The compound interferes with PI3K/Akt/mTOR pathways, inhibiting phosphorylation of Akt (Ser473) and mTOR (Ser2448) in cancer cells. Concurrently, it suppresses cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in inflammatory models.

Structure-Activity Relationships (SAR)

  • Methoxypropyl Chain: Enhances solubility and bioavailability compared to alkyl analogs .

  • Pyrrole Substitution: Critical for π-π stacking interactions with target proteins.

  • Phenyl Group: Contributes to hydrophobic binding in enzyme active sites.

Comparative Analysis with Structural Analogs

N-(3-Isopropoxypropyl) Analog

Replacing the methoxy group with isopropoxy (PubChem CID 40642983) increases molecular weight to 352.4 g/mol but reduces aqueous solubility due to greater hydrophobicity . This analog shows 20% lower anticancer potency, highlighting the methoxy group’s importance .

Recent Advances and Future Directions

Computational Studies

Molecular docking predicts strong binding affinity (−9.2 kcal/mol) for the compound with EGFR tyrosine kinase, aligning with experimental anticancer data .

Clinical Translation Challenges

  • Pharmacokinetics: Limited oral bioavailability (<30%) due to first-pass metabolism.

  • Toxicity: Preliminary rodent studies indicate hepatotoxicity at doses >50 mg/kg.

Future Research Priorities

  • Develop prodrugs to enhance bioavailability.

  • Explore combination therapies with checkpoint inhibitors.

  • Investigate neuroprotective applications, leveraging anti-inflammatory properties.

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